3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one
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Overview
Description
3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural framework, which combines a pyrazole ring fused with a pyrimidine ring, and is further substituted with phenyl and pyridinyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. For instance, a mixture of α,β-unsaturated carbonyl compounds (chalcone) and substituted 5-amino pyrazole can be heated in the presence of a base such as sodium hydroxide in polyethylene glycol (PEG-400) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to streamline the synthesis and scale-up production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trimethylsilyl cyanide (TMSCN), sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its anticancer and kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolo[1,5-a]pyrimidine core, also exhibiting significant biological activities.
Uniqueness
3-Phenyl-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both phenyl and pyridinyl groups enhances its potential as a versatile scaffold for drug development.
Properties
CAS No. |
89819-57-8 |
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Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-phenyl-5-pyridin-4-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H12N4O/c22-16-10-15(13-6-8-18-9-7-13)20-17-14(11-19-21(16)17)12-4-2-1-3-5-12/h1-11,19H |
InChI Key |
RJEXWPIGCBRVSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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